molecular formula C13H6F6NNaO3S B1684090 Batabulin sodium CAS No. 195533-98-3

Batabulin sodium

Cat. No.: B1684090
CAS No.: 195533-98-3
M. Wt: 393.24 g/mol
InChI Key: UWPXRVDIKGZQQW-UHFFFAOYSA-N
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Description

Batabulin Sodium, also known as T138067, is a synthetic pentafluorophenylsulfonamide with potential antineoplastic activity. It is a small molecule drug that targets tubulin, a protein that is essential for cell division. By binding to tubulin, this compound disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Mechanism of Action

Batabulin Sodium exerts its effects by binding covalently and selectively to a subset of the beta-tubulin isotypes. This binding disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M boundary and ultimately inducing apoptotic cell death. The molecular targets of this compound include the beta1, beta2, and beta4 isotypes of beta-tubulin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Batabulin Sodium involves the reaction of 2-fluoro-1-methoxy-4-pentafluorophenylsulfonamidobenzene with sodium hydroxide. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Batabulin Sodium primarily undergoes covalent binding reactions with tubulin. It selectively modifies the beta1, beta2, and beta4 isotypes of beta-tubulin at a conserved cysteine residue, thereby disrupting microtubule polymerization .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include organic solvents like DMSO and reagents such as sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .

Major Products Formed: The major product formed from the reaction of this compound with tubulin is a covalently modified tubulin complex. This complex disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds:

  • Paclitaxel
  • Docetaxel
  • Vincristine
  • Vinblastine

Uniqueness: Batabulin Sodium is unique in its selective covalent binding to specific beta-tubulin isotypes, which distinguishes it from other microtubule-targeting agents like Paclitaxel and Docetaxel. While Paclitaxel and Docetaxel stabilize microtubules, this compound disrupts microtubule polymerization, leading to a different mechanism of action .

Properties

IUPAC Name

sodium;(3-fluoro-4-methoxyphenyl)-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F6NO3S.Na/c1-23-7-3-2-5(4-6(7)14)20-24(21,22)13-11(18)9(16)8(15)10(17)12(13)19;/h2-4H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPXRVDIKGZQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N-]S(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F6NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173231
Record name Batabulin Sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195533-98-3
Record name Batabulin Sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195533983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Batabulin Sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BATABULIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G04B77F772
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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